molecular formula C3H7ClN2 B3057462 (Prop-2-yn-1-yl)hydrazine hydrochloride CAS No. 809282-63-1

(Prop-2-yn-1-yl)hydrazine hydrochloride

Cat. No.: B3057462
CAS No.: 809282-63-1
M. Wt: 106.55
InChI Key: ZLDVCUYRVQVFII-UHFFFAOYSA-N
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Description

(Prop-2-yn-1-yl)hydrazine hydrochloride is a valuable synthetic building block in medicinal chemistry and chemical biology research. This bifunctional compound uniquely integrates a terminal alkyne, amenable to copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry, with a nucleophilic hydrazine group. This dual functionality enables researchers to efficiently construct molecular scaffolds such as pyrazoles and other nitrogen-containing heterocycles, which are privileged structures in drug discovery. The hydrazine moiety also serves as a versatile synthon for the preparation of hydrazone derivatives and functionalized hydrazides, facilitating the exploration of structure-activity relationships in bioactive compound development. Its primary research value lies in its application as a key intermediate for the synthesis of diverse chemical libraries, supporting lead optimization and the development of novel biochemical probes. The compound should be stored under an inert atmosphere at 2-8°C to maintain stability.

Properties

IUPAC Name

prop-2-ynylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H6N2.ClH/c1-2-3-5-4;/h1,5H,3-4H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLDVCUYRVQVFII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

106.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

809282-63-1, 1187368-95-1
Record name Hydrazine, 2-propynyl-, dihydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=809282-63-1
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Record name (prop-2-yn-1-yl)hydrazine hydrochloride
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Comparison with Similar Compounds

Propylhydrazine Hydrochloride (PHC)

  • Structure : Contains a linear propyl group instead of a propargyl group.
  • Applications : PHC is employed as a reducing agent in perovskite solar cell fabrication, restoring aged precursor solutions and achieving device efficiencies of 22.6% .
  • Reactivity : Lacks the triple bond of (Prop-2-yn-1-yl)hydrazine hydrochloride, limiting its utility in click chemistry.

(2-Thienylmethyl)hydrazine Hydrochloride (THC)

  • Structure : Incorporates a thienylmethyl group, enhancing π-conjugation.
  • Applications : Outperforms PHC in solar cells (23.0% efficiency), attributed to improved charge transport properties from the aromatic thiophene moiety .
  • Reactivity : The aromatic group facilitates interactions in redox-active systems, unlike the alkyne-driven reactivity of this compound.

Phenylhydrazine Hydrochloride

  • Structure : Features a phenyl group directly bonded to hydrazine.
  • Applications : Widely used in synthesizing pyrazolines and indole derivatives .
  • Reactivity : The electron-withdrawing phenyl group reduces nucleophilicity compared to the propargyl-substituted variant, affecting reaction kinetics in condensation reactions .

Hydroxylamine Hydrochloride

  • Structure : Contains a hydroxylamine group (-NHOH) instead of hydrazine.
  • Applications : Used in aldol condensation inhibition and macrocyclic compound synthesis .
  • Reactivity : Less effective than hydrazine derivatives in reducing I₂ in perovskite precursors, with lower transmittance values in inhibition studies .

Functional and Performance Comparison

Physical and Electronic Properties

  • Propargyl Group Effects : The terminal alkyne in this compound enhances rigidity and electronic interactions, critical for solid-state applications. In contrast, dimethyl hydrazine salts (e.g., sulfate vs. hydrochloride) exhibit lower symmetry and lack wax-like properties seen in HBF₄ salts, highlighting counterion-dependent material behavior .
  • Antimicrobial Activity : Hydrazine derivatives with electron-withdrawing substituents (e.g., -Cl, -CONH₂) show superior antimicrobial performance compared to alkyl-substituted variants . The propargyl group’s influence remains underexplored but may offer steric or electronic advantages.

Q & A

Q. What are the optimal synthetic routes for (Prop-2-yn-1-yl)hydrazine hydrochloride, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation between hydrazine derivatives and carbonyl compounds (e.g., ketones or aldehydes) under acidic conditions. For example, refluxing hydrazine hydrochloride with propargyl aldehyde in ethanol for 6–8 hours under nitrogen atmosphere can yield the target compound. Purification involves cooling the reaction mixture, filtering the precipitate, and recrystallizing from ethanol . Adjusting solvent polarity (e.g., using methanol instead of ethanol) or extending reflux time may improve crystallinity and purity.

Q. How can structural characterization of this compound be performed to confirm its identity?

  • Spectroscopy : Use 1^1H/13^13C NMR to identify protons and carbons in the propargyl and hydrazine moieties. IR spectroscopy confirms N–H (3100–3300 cm1^{-1}) and C≡C (2100–2260 cm1^{-1}) stretches.
  • X-ray crystallography : Employ SHELXL for crystal structure refinement. Key parameters include R-factor (<5%) and goodness-of-fit (1.0–1.2) to validate bond lengths and angles .
  • Mass spectrometry : Confirm molecular weight via ESI-MS, expecting [M+H]+^+ at m/z corresponding to C3_3H7_7N2_2Cl.

Q. What safety protocols are critical when handling this compound in the lab?

  • Storage : Refrigerate (2–8°C) in airtight containers to prevent hydrolysis. Avoid exposure to moisture or oxidizing agents .
  • PPE : Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in a fume hood to avoid inhalation of dust or vapors .
  • Spill management : Neutralize spills with 10% acetic acid, collect residue in sealed containers, and dispose via approved hazardous waste protocols .

Advanced Research Questions

Q. How can computational modeling enhance the understanding of this compound’s reactivity?

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites. Compare with experimental NMR shifts for validation.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Validate docking poses with free-energy perturbation (FEP) calculations .

Q. What strategies resolve contradictions in reported biological activity data for hydrazine derivatives?

  • Dose-response standardization : Compare IC50_{50} values across studies using consistent cell lines (e.g., HepG2 for cytotoxicity).
  • Metabolite profiling : Use LC-MS to identify degradation products or active metabolites that may explain divergent results .
  • Structural analogs : Test this compound alongside phenylhydrazine hydrochloride controls to isolate substituent-specific effects .

Q. How can continuous flow synthesis improve the scalability of this compound production?

  • Microreactor setup : Optimize residence time (e.g., 30–60 minutes) and temperature (60–80°C) to enhance mixing and reduce byproducts.
  • In-line monitoring : Use FTIR or UV-vis to track reaction progress and automate pH adjustment for higher yields (>85%) .

Q. What regulatory considerations apply to shipping this compound for collaborative research?

  • Classification : Under UN2811 (Toxic Solid, Organic), Packing Group III. Include GHS-compliant labels for acute toxicity (H301) and skin irritation (H315) .
  • Documentation : Provide Safety Data Sheets (SDS) with LD50_{50} data (e.g., rat oral: 128 mg/kg) and first-aid measures .

Methodological Challenges and Data Interpretation

Q. How do competing reaction pathways affect the purity of this compound during synthesis?

  • Side reactions : Propargyl aldehyde may undergo aldol condensation under basic conditions. Mitigate by maintaining pH <3 using HCl .
  • Byproduct identification : Use GC-MS or 1^1H NMR to detect unreacted hydrazine or dimerization products. Optimize stoichiometry (1:1 molar ratio) and inert atmosphere to suppress oxidation .

Q. What analytical techniques are best suited to assess the compound’s stability under varying storage conditions?

  • Accelerated stability testing : Store samples at 25°C/60% RH and 40°C/75% RH for 1–3 months. Monitor degradation via HPLC (C18 column, 0.1% TFA/ACN mobile phase) .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperature (>150°C indicates thermal stability) .

Biological and Mechanistic Research

Q. How can researchers investigate the potential mechanisms of action of this compound in proteomics?

  • Activity-based protein profiling (ABPP) : Label the compound with a biotin tag to capture interacting proteins in cell lysates. Validate targets via streptavidin pull-down and western blot .
  • Kinase inhibition assays : Screen against a panel of kinases (e.g., EGFR, VEGFR2) using ADP-Glo™ assays. Compare inhibition patterns with known hydrazine-based inhibitors .

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